

Key features of Azido-C6-OH as an ADC linker

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Compound of Interest		
Compound Name:	Azido-C6-OH	
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An In-depth Technical Guide to Azido-C6-OH as an ADC Linker

Introduction

In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker molecule plays a pivotal role in the overall efficacy and safety of the therapeutic. It bridges the cytotoxic payload to the monoclonal antibody, and its chemical properties dictate the stability, solubility, and release mechanism of the final conjugate. **Azido-C6-OH** is a bifunctional linker that has gained prominence as a versatile building block in the synthesis of ADCs.[1][2] Its structure incorporates a terminal azide group (–N₃) and a terminal hydroxyl group (–OH), separated by a six-carbon alkyl chain.

The azide group serves as a chemical handle for bioorthogonal "click chemistry," allowing for the highly efficient and specific attachment of a payload molecule.[2][3] The hydroxyl group provides a site for further chemical modification, enabling its eventual conjugation to an antibody or another molecular entity. This guide provides a comprehensive overview of the core features, experimental considerations, and key data associated with **Azido-C6-OH** for researchers and drug development professionals.

Core Features of Azido-C6-OH

Chemical Structure and Functionality

Azido-C6-OH, or 6-azidohexan-1-ol, is a linear aliphatic molecule. Its key features are:



- Azide Group (–N₃): This functional group is the cornerstone of its utility in ADC development. Organic azides are stable under a wide range of reaction conditions and do not typically react with biological functional groups, making them bioorthogonal.[4] This allows for a highly specific "click" reaction to a payload modified with a complementary alkyne group.[1][2]
- Hydroxyl Group (–OH): The primary alcohol at the other end of the molecule is a versatile
 functional group that can be activated or modified for various conjugation strategies. For
 instance, it can be oxidized to an aldehyde or carboxylic acid, or converted into a more
 reactive ester (like an NHS ester) to facilitate covalent bonding to amine residues (e.g.,
 lysine) on an antibody.
- C6 Alkyl Spacer (–(CH₂)₆–): The six-carbon chain provides spatial separation between the antibody and the payload. This spacer can be critical for mitigating steric hindrance, potentially allowing both the antibody and the cytotoxic drug to function optimally. The hydrophobic nature of the alkyl chain can also influence the physicochemical properties of the resulting ADC, such as aggregation and solubility.[5]

Role in "Click Chemistry"

Azido-C6-OH is a key reagent for click chemistry, a class of reactions known for being rapid, high-yielding, and biocompatible.[6] The azide group can participate in two primary forms of azide-alkyne cycloaddition:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction
 that joins the azide with a terminal alkyne to form a stable triazole ring.[1][2][7] It requires a
 copper(I) catalyst, which can sometimes be a concern when working with sensitive proteins,
 though ligands can be used to mitigate potential damage.[8]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction
 that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or
 bicyclo[6.1.0]nonyne (BCN).[2][9] The inherent ring strain of the alkyne allows the reaction to
 proceed efficiently at physiological temperatures without the need for a metal catalyst,
 making it particularly suitable for bioconjugation.[9]

Data Presentation



The following tables summarize the key properties and stability considerations for **Azido-C6-OH** and its core functional groups.

Table 1: Physicochemical Properties of Azido-C6-OH

Property	Value	
CAS Number	146292-90-2	
Molecular Formula	C ₆ H ₁₃ N ₃ O	
Molecular Weight	143.19 g/mol	
Appearance	Colorless to light yellow liquid	
Purity	Typically ≥98.0%[10]	

Table 2: Stability Profile of Azido-C6-OH Functional Groups

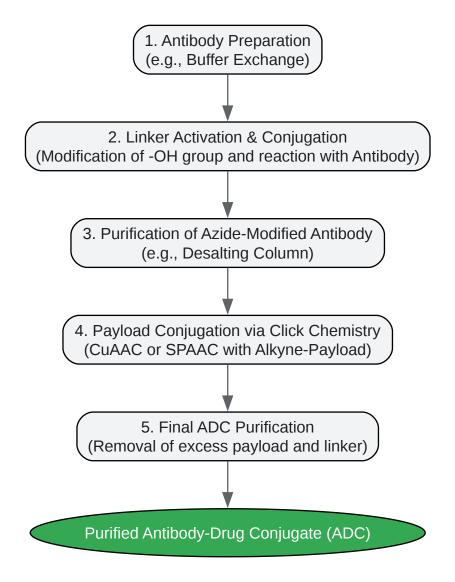


Condition	Azide Group Stability	Chloroalkane Moiety (if modified) Stability
рН	Generally stable in the pH range of 4-12.[8] Strong acids should be avoided to prevent formation of toxic hydrazoic acid.[4]	Susceptible to hydrolysis under alkaline conditions (pH > 8.5), which can be accelerated by increased temperature.[4] [8] Non-nucleophilic buffers are recommended.[8]
Reducing Agents	Can be reduced to an amine by agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[8]	Generally stable.
Temperature	Generally stable, but prolonged exposure to high heat should be avoided.[4]	Increased temperature accelerates hydrolysis.[8]
Light	Prolonged exposure can lead to degradation.[4][8]	Generally stable.

Mandatory Visualization

Caption: Chemical structure of **Azido-C6-OH**.

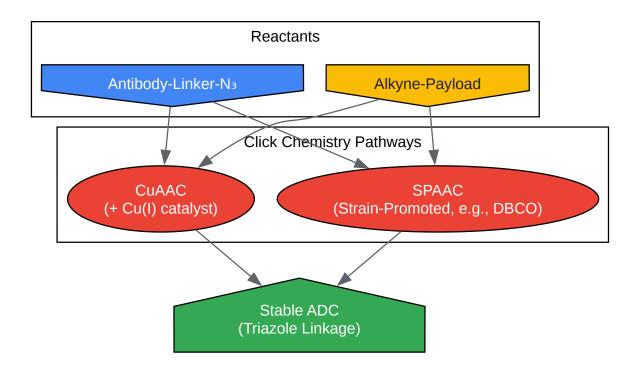




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Caption: General experimental workflow for ADC synthesis.





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Caption: Click chemistry pathways for payload conjugation.

Experimental Protocols

The following provides a generalized, representative protocol for using an azide-linker strategy to generate an ADC. Specific conditions, concentrations, and incubation times require optimization for each unique antibody and payload combination.

Protocol 1: Two-Stage Antibody Conjugation and Payload Attachment

This protocol assumes the hydroxyl group of **Azido-C6-OH** is first activated (e.g., converted to an NHS ester) to react with antibody lysine residues.

Materials:

- Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
- Azido-C6-OH, activated for reaction with amines



- Alkyne-modified cytotoxic payload
- Anhydrous, amine-free solvent (e.g., DMSO)
- Reaction buffers (e.g., PBS, HEPES)
- Desalting columns or other size-exclusion chromatography systems
- For CuAAC: Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).
- For SPAAC: DBCO- or BCN-modified payload.

Methodology:

Stage 1: Preparation of Azide-Modified Antibody

- Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in an aminefree buffer like PBS. Ensure the buffer is free of extraneous nucleophiles (e.g., Tris).
- Linker Preparation: Dissolve the activated Azido-C6-OH linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10-100 mM).
- Conjugation Reaction: Add a calculated molar excess of the activated linker solution to the antibody solution while gently vortexing. The molar ratio will need to be optimized to achieve the desired drug-to-antibody ratio (DAR).
- Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.[11]
- Purification: Remove excess, unreacted linker using a desalting column pre-equilibrated with the desired reaction buffer for the next stage (e.g., PBS).[11] Collect fractions containing the purified azide-modified antibody.

Stage 2: Payload Conjugation via Click Chemistry

For CuAAC:



- Prepare a stock solution of the alkyne-payload in DMSO.
- In a reaction vessel, combine the azide-modified antibody, the alkyne-payload (typically 2-5 molar equivalents per azide site), and the copper-chelating ligand.
- Initiate the reaction by adding the copper(I) catalyst (e.g., freshly prepared from CuSO₄ and sodium ascorbate).
- Incubate at room temperature for 1-4 hours, protecting the reaction from light and oxygen.

For SPAAC:

- Prepare a stock solution of the DBCO- or BCN-modified payload in DMSO.
- Add the payload solution to the azide-modified antibody.
- Incubate at room temperature for 4-17 hours, or as optimized.[7]

Final Purification:

- Following the click reaction, purify the resulting ADC to remove unreacted payload, linker fragments, and catalyst (if applicable).
- Purification can be achieved using methods such as size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or dialysis.
- Characterize the final ADC to determine the DAR, concentration, level of aggregation, and binding affinity.

Conclusion

Azido-C6-OH is a fundamental and highly adaptable linker precursor for the construction of antibody-drug conjugates. Its simple, bifunctional structure provides a reliable platform for incorporating a payload via the robust and versatile chemistry of azide-alkyne cycloadditions. The six-carbon spacer offers adequate length to separate the payload from the antibody, and the terminal hydroxyl group allows for flexible attachment strategies. By understanding the core chemical properties, stability profile, and experimental protocols associated with this linker,



researchers can effectively leverage its capabilities to design and synthesize the next generation of targeted ADC therapeutics.

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